8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials might include a quinoline derivative and a thiophene derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents at the chlorine position.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or thiophene derivatives with different substituents. Examples include:
- 8-chloro-4-hydroxyquinoline-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide
Uniqueness
The uniqueness of 8-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C14H13ClN2O4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
8-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O4S/c15-11-3-1-2-9-12(11)16-6-10(13(9)18)14(19)17-8-4-5-22(20,21)7-8/h1-3,6,8H,4-5,7H2,(H,16,18)(H,17,19) |
InChI Key |
QBKSVOCVTDDDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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